molecular formula C7H15N3S B063938 2-(4-Methylpiperazin-1-yl)ethanethioamide CAS No. 164926-91-4

2-(4-Methylpiperazin-1-yl)ethanethioamide

Cat. No.: B063938
CAS No.: 164926-91-4
M. Wt: 173.28 g/mol
InChI Key: KAUKVYOVJQGSKW-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)ethanethioamide is a chemical compound with the molecular formula C7H15N3S and a molecular weight of 173.28 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring substituted with a methyl group and an ethanethioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazin-1-yl)ethanethioamide typically involves the reaction of 4-methylpiperazine with ethanethioamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylpiperazin-1-yl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)ethanethioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 2-(4-Methylpiperazin-1-yl)ethanethioamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethanethioamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3S/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUKVYOVJQGSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640757
Record name (4-Methylpiperazin-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164926-91-4
Record name (4-Methylpiperazin-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpiperazin-1-yl)ethanethioamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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